![molecular formula C25H18N2O B10955079 (2Z)-3-(anthracen-9-yl)-N-benzyl-2-cyanoprop-2-enamide](/img/structure/B10955079.png)
(2Z)-3-(anthracen-9-yl)-N-benzyl-2-cyanoprop-2-enamide
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Overview
Description
(Z)-3-(9-Anthryl)-N-benzyl-2-cyano-2-propenamide is an organic compound that features an anthracene moiety, a benzyl group, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(9-anthryl)-N-benzyl-2-cyano-2-propenamide typically involves the reaction of 9-anthraldehyde with benzylamine and malononitrile under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by an amide formation. The reaction conditions often include the use of a base such as piperidine or pyridine and an organic solvent like ethanol or methanol. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for (Z)-3-(9-anthryl)-N-benzyl-2-cyano-2-propenamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(9-Anthryl)-N-benzyl-2-cyano-2-propenamide can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in an appropriate solvent.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
(Z)-3-(9-Anthryl)-N-benzyl-2-cyano-2-propenamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of (Z)-3-(9-anthryl)-N-benzyl-2-cyano-2-propenamide involves its interaction with molecular targets through its functional groups. The anthracene moiety can participate in π-π stacking interactions, while the cyano and amide groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(9-Anthryl)-2-(1-naphthyl)ethylene: Similar in having an anthracene moiety but differs in the presence of a naphthyl group.
(9-Anthryl)diphenylmethyl hexachloroantimonate: Contains an anthracene moiety and is used in different chemical contexts.
Di(9-anthryl)methyl radical: Features two anthracene moieties and exhibits unique radical properties.
Properties
Molecular Formula |
C25H18N2O |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
(Z)-3-anthracen-9-yl-N-benzyl-2-cyanoprop-2-enamide |
InChI |
InChI=1S/C25H18N2O/c26-16-21(25(28)27-17-18-8-2-1-3-9-18)15-24-22-12-6-4-10-19(22)14-20-11-5-7-13-23(20)24/h1-15H,17H2,(H,27,28)/b21-15- |
InChI Key |
HABRJZKDWRJZKQ-QNGOZBTKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C(=C\C2=C3C=CC=CC3=CC4=CC=CC=C42)/C#N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=C3C=CC=CC3=CC4=CC=CC=C42)C#N |
Origin of Product |
United States |
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